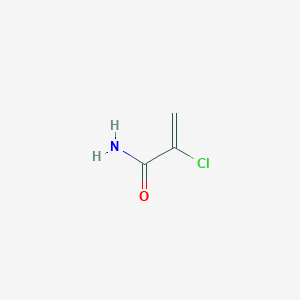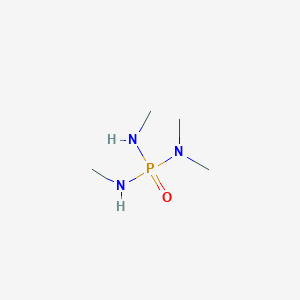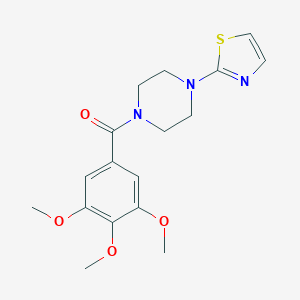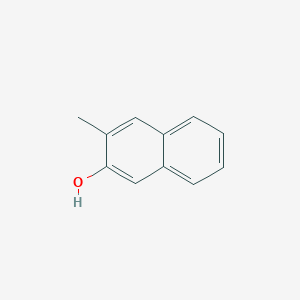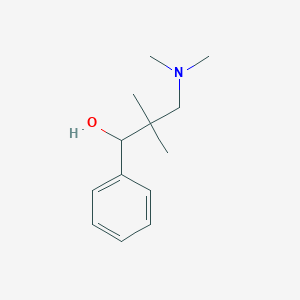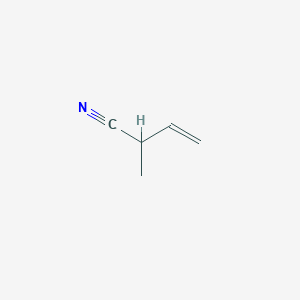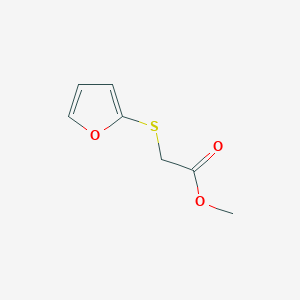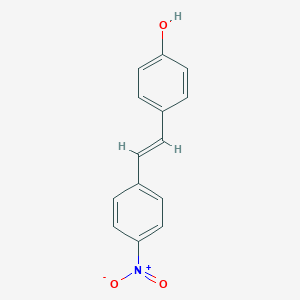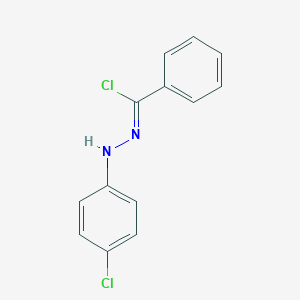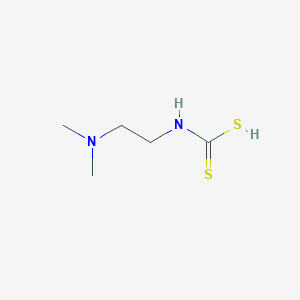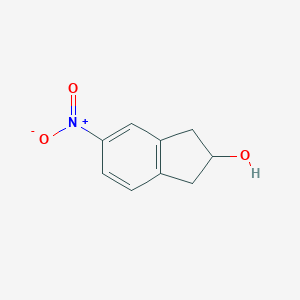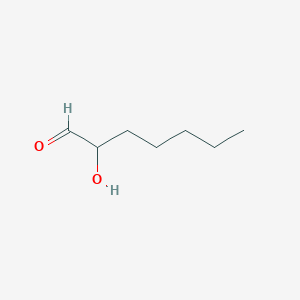
3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- is a cyclic compound that has been the focus of scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicinal chemistry. In
Scientific Research Applications
3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical And Physiological Effects
Studies have shown that 3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- has anti-inflammatory effects in animal models. It has also been shown to have analgesic properties, reducing pain in animal models. Additionally, it has been found to inhibit the growth of tumor cells in vitro. In animal models, it has been shown to improve cognitive function and memory.
Advantages And Limitations For Lab Experiments
One advantage of using 3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- in lab experiments is its potential as a novel therapeutic agent. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer in some experimental protocols.
Future Directions
There are several future directions for the study of 3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro-. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory and analgesic agent in humans. Additionally, further studies could investigate its potential as an antitumor agent in vivo. Finally, further research could focus on improving the solubility of the compound in water to facilitate its use in experimental protocols.
Synthesis Methods
The synthesis method of 3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- involves the reaction of 1,2-diketone with hydrazine in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated by column chromatography. The compound can be further purified by recrystallization.
properties
CAS RN |
16104-45-3 |
|---|---|
Product Name |
3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- |
Molecular Formula |
C7H8N2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
8,9-diazatetracyclo[4.3.0.02,4.03,7]non-8-ene |
InChI |
InChI=1S/C7H8N2/c1-2-4-5(2)7-3(1)6(4)8-9-7/h2-7H,1H2 |
InChI Key |
IPVMGBDNRQJFBO-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C4C1C3N=N4 |
Canonical SMILES |
C1C2C3C2C4C1C3N=N4 |
synonyms |
3,5,6-Methenocyclopentapyrazole, 3,3a,4,5,6,6a-hexahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



